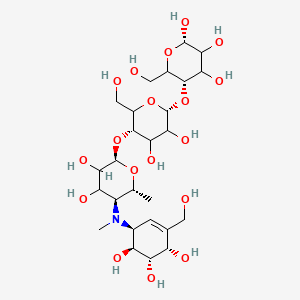
N-Methyl Acarbose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Acarbose is a derivative of acarbose, a well-known alpha-glucosidase inhibitor used primarily in the treatment of type 2 diabetes. Acarbose works by inhibiting enzymes that break down carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This compound retains the core structure of acarbose but includes an additional methyl group, which can potentially alter its pharmacological properties and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Acarbose typically involves the methylation of acarbose. One common method is the reductive methylation of acarbose using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution at a controlled pH to ensure selective methylation of the desired amine group.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms such as Actinoplanes sp. to produce acarbose, followed by chemical methylation. The fermentation process is optimized for high yield, and the methylation step is carefully controlled to ensure purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-Methyl Acarbose undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Can be reduced to form N-methylated amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methylated nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Methylated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Methyl Acarbose has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of methylation on alpha-glucosidase inhibitors.
Biology: Investigated for its potential to modulate carbohydrate metabolism in various organisms.
Medicine: Explored as a potential therapeutic agent for diabetes and other metabolic disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
N-Methyl Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels. The methyl group may enhance its binding affinity to the enzyme, potentially increasing its efficacy compared to acarbose.
類似化合物との比較
Similar Compounds
Acarbose: The parent compound, widely used as an alpha-glucosidase inhibitor.
Miglitol: Another alpha-glucosidase inhibitor with a different structure but similar mechanism of action.
Voglibose: A third alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Uniqueness
N-Methyl Acarbose is unique due to the presence of the methyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in improved efficacy, reduced side effects, or different metabolic pathways compared to its parent compound and other similar inhibitors.
特性
分子式 |
C26H45NO18 |
|---|---|
分子量 |
659.6 g/mol |
IUPAC名 |
(2S,5S)-5-[(2R,5S)-5-[(2R,5S,6R)-3,4-dihydroxy-6-methyl-5-[methyl-[(1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C26H45NO18/c1-7-12(27(2)9-3-8(4-28)13(31)16(34)14(9)32)15(33)20(38)25(41-7)44-23-11(6-30)43-26(21(39)18(23)36)45-22-10(5-29)42-24(40)19(37)17(22)35/h3,7,9-26,28-40H,4-6H2,1-2H3/t7-,9+,10?,11?,12-,13+,14+,15?,16+,17?,18?,19?,20?,21?,22-,23-,24+,25-,26-/m1/s1 |
InChIキー |
ZGQMTANJRGQQSE-HMYUHTNGSA-N |
異性体SMILES |
C[C@@H]1[C@H](C(C([C@H](O1)O[C@@H]2C(O[C@@H](C(C2O)O)O[C@@H]3C(O[C@@H](C(C3O)O)O)CO)CO)O)O)N(C)[C@H]4C=C([C@@H]([C@@H]([C@H]4O)O)O)CO |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)N(C)C4C=C(C(C(C4O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


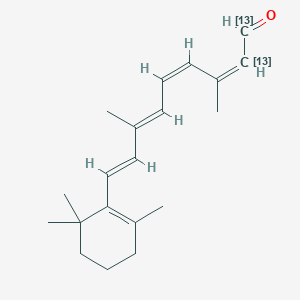
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)


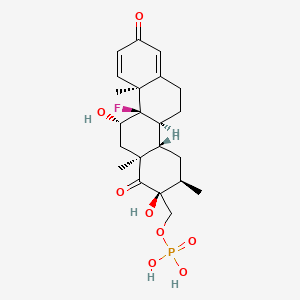
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
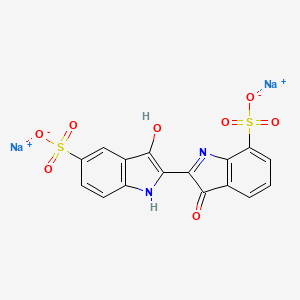
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
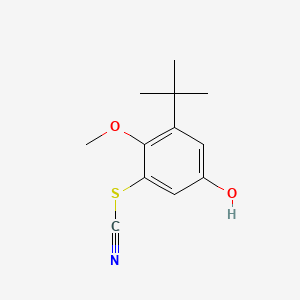
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
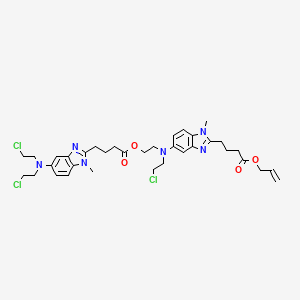
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
